molecular formula C18H27BrN2O2 B1441365 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine CAS No. 887584-01-2

1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Cat. No. B1441365
M. Wt: 383.3 g/mol
InChI Key: PKEKOQXJXISTLW-UHFFFAOYSA-N
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Description

“1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine” is a chemical compound with the molecular formula C18H27BrN2O2 . It is used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of “1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine” consists of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 4-bromo-phenyl-ethylamino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine” are not fully detailed in the available resources. It is known to be a solid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Mediated Suzuki–Miyaura Cross-Couplings : Boc-protected (piperazin-1-ylmethyl)biaryls, closely related to 1-Boc-4-piperidine derivatives, have been synthesized using a microwave-mediated Suzuki–Miyaura coupling technique. This method enhances the efficiency of creating biaryl libraries with potential applications in drug discovery and organic synthesis (Spencer et al., 2011).

  • Chiral Synthesis of Piperidine Derivatives : A large-scale chiral synthesis method has been developed for protected 2-substituted-4-oxo-piperidine derivatives, which is a structurally related group. This methodology is crucial for the creation of enantiomerically pure compounds in pharmaceutical research (Lau et al., 2002).

  • Lithiation-Substitution of N-Boc-Piperidine : An experimental study on the lithiation-substitution of N-Boc-2-phenylpiperidine provides insights into the synthesis of pharmaceutically relevant compounds containing a quaternary stereocenter. This process is vital for creating specific molecular architectures in drug molecules (Sheikh et al., 2012).

Potential Therapeutic Applications

  • Anti-Acetylcholinesterase Activity : 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally similar to 1-Boc-4-piperidine, have been synthesized and evaluated for their anti-acetylcholinesterase activity. Such compounds have potential in treating neurological disorders like Alzheimer's disease (Sugimoto et al., 1990).

  • Effects on Binge-Eating Behaviour and Anxiety : A study on 1-Boc-piperidine-4-carboxaldehyde, a piperidine derivative, showed that it could decrease calorie intake in a binge-eating protocol and exert an anxiolytic effect in rats. This suggests potential therapeutic applications in eating disorders and anxiety (Guzmán-Rodríguez et al., 2021).

Advanced Research and Applications

  • Electrochemical Synthesis for Alkaloid Synthesis : Research on the electrochemical synthesis of piperidine derivatives has contributed to the asymmetric synthesis of alkaloids like (+)-myrtine, highlighting the role of piperidine structures in complex natural product synthesis (Vu et al., 2014).

  • Novel Dendritic Melamines with Piperidine Motifs : The synthesis of novel dendritic G-2 melamines comprising piperidine motifs indicates the use of piperidine structures in advanced materials science. These compounds have potential applications in nanotechnology and materials engineering (Sacalis et al., 2019).

Future Directions

The future directions for “1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine” could be influenced by its potential use in the synthesis of fentanyl and its analogues. As such, it may be subject to increased regulatory control to prevent its misuse in the illicit manufacture of these substances .

properties

IUPAC Name

tert-butyl 4-[2-(4-bromophenyl)ethylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-12-9-16(10-13-21)20-11-8-14-4-6-15(19)7-5-14/h4-7,16,20H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEKOQXJXISTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723077
Record name tert-Butyl 4-{[2-(4-bromophenyl)ethyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

CAS RN

887584-01-2
Record name tert-Butyl 4-{[2-(4-bromophenyl)ethyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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